molecular formula C7H5LiO3 B7802400 lithium;2-hydroxybenzoate

lithium;2-hydroxybenzoate

Cat. No.: B7802400
M. Wt: 144.1 g/mol
InChI Key: PSBOOKLOXQFNPZ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium 2-hydroxybenzoate can be synthesized through the neutralization reaction between lithium hydroxide and 2-hydroxybenzoic acid. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:

C7H6O3+LiOHC7H5LiO3+H2O\text{C}_7\text{H}_6\text{O}_3 + \text{LiOH} \rightarrow \text{C}_7\text{H}_5\text{LiO}_3 + \text{H}_2\text{O} C7​H6​O3​+LiOH→C7​H5​LiO3​+H2​O

Industrial Production Methods: In industrial settings, the production of lithium 2-hydroxybenzoate involves the reaction of lithium carbonate with 2-hydroxybenzoic acid. The reaction is conducted in a solvent such as ethanol or water, and the product is isolated by filtration and recrystallization.

Types of Reactions:

    Oxidation: Lithium 2-hydroxybenzoate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: This compound is relatively stable and does not readily undergo reduction reactions.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: Oxidation of lithium 2-hydroxybenzoate can lead to the formation of various carboxylic acids.

    Substitution: Halogenation can produce halogenated derivatives of lithium 2-hydroxybenzoate.

Scientific Research Applications

Lithium 2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium compounds.

    Biology: It has been studied for its potential anti-inflammatory and analgesic properties.

    Medicine: Lithium 2-hydroxybenzoate is investigated for its potential use in the treatment of conditions such as bipolar disorder, leveraging the mood-stabilizing effects of lithium ions.

    Industry: It is used in the formulation of certain pharmaceuticals and as an additive in various chemical processes.

Mechanism of Action

The mechanism of action of lithium 2-hydroxybenzoate is primarily attributed to the lithium ion. Lithium ions can modulate neurotransmitter activity and inhibit enzymes such as glycogen synthase kinase-3 and inositol monophosphatases. These actions contribute to its mood-stabilizing effects and potential therapeutic benefits in psychiatric conditions .

Comparison with Similar Compounds

    Lithium Carbonate: Used primarily in the treatment of bipolar disorder.

    Lithium Citrate: Another lithium salt with similar therapeutic applications.

    Sodium Salicylate: A sodium salt of 2-hydroxybenzoic acid with anti-inflammatory properties.

Uniqueness: Lithium 2-hydroxybenzoate combines the therapeutic effects of lithium ions with the anti-inflammatory properties of 2-hydroxybenzoic acid, making it a unique compound with potential dual benefits in medical applications.

Properties

IUPAC Name

lithium;2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBOOKLOXQFNPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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